molecular formula C18H14ClF2N3O2 B10905437 1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide

1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10905437
M. Wt: 377.8 g/mol
InChI Key: CHPZMWLTNWLDLG-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a carboxamide group, a chloromethylphenoxy moiety, and a difluorophenyl group. The presence of these functional groups imparts unique chemical and physical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate isocyanate or by amidation of a carboxylic acid derivative.

    Attachment of the Chloromethylphenoxy Moiety: This step involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form the chloromethylphenoxy intermediate, which is then coupled with the pyrazole derivative.

    Incorporation of the Difluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl and difluorophenyl sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid
  • 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate

Uniqueness

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H14ClF2N3O2

Molecular Weight

377.8 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H14ClF2N3O2/c1-11-8-13(3-4-14(11)19)26-10-24-7-6-17(23-24)18(25)22-16-5-2-12(20)9-15(16)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

CHPZMWLTNWLDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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